Diethyl [1,1'-biphenyl]-2-ylphosphonate
Description
Properties
IUPAC Name |
1-diethoxyphosphoryl-2-phenylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19O3P/c1-3-18-20(17,19-4-2)16-13-9-8-12-15(16)14-10-6-5-7-11-14/h5-13H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXIWVHOPPMMHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=CC=C1C2=CC=CC=C2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00542551 | |
| Record name | Diethyl [1,1'-biphenyl]-2-ylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00542551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103615-58-3 | |
| Record name | Diethyl [1,1'-biphenyl]-2-ylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00542551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Synthetic Organic Chemistry
Diethyl [1,1'-biphenyl]-2-ylphosphonate is utilized as a reagent in synthetic organic chemistry. Its unique structure allows it to participate in various chemical reactions, including:
- Phosphonylation Reactions : It acts as a phosphonylating agent in the synthesis of β-aminophosphonates, which are important intermediates in medicinal chemistry .
- Ligand Formation : The compound serves as a ligand in coordination chemistry, facilitating the study of metal-ligand interactions.
Biological Activities
Research indicates that this compound exhibits potential biological activities:
- Anti-inflammatory Properties : Preliminary studies suggest that it may inhibit inflammatory pathways by modulating enzyme activities.
- Anticancer Mechanisms : There is emerging evidence that this compound can influence signaling pathways related to cancer cell proliferation and survival, making it a candidate for further investigation in cancer therapy.
Case Study 1: Biological Interaction Studies
A series of studies have investigated the interactions of this compound with specific proteins and enzymes. These studies highlight how the compound can modulate biological activity through binding interactions. Further research is required to elucidate the precise molecular mechanisms involved in these interactions.
Case Study 2: Synthesis and Application in Drug Development
In drug development contexts, this compound has been employed as an intermediate for synthesizing bioactive molecules. Its role as a building block in creating complex pharmaceuticals has been documented, showcasing its versatility and importance in medicinal chemistry .
Mechanism of Action
Diethyl [1,1'-biphenyl]-2-ylphosphonate is similar to other biphenyl-based phosphonates, such as Diethyl [1,1'-biphenyl]-4-ylphosphonate and Diethyl [1,1'-biphenyl]-3-ylphosphonate. These compounds differ in the position of the phosphonate group on the biphenyl ring, which can influence their reactivity and applications. This compound is unique in its specific substitution pattern, which may confer distinct chemical and biological properties.
Comparison with Similar Compounds
Diethyl [1,1'-biphenyl]-4-ylphosphonate (Structural Isomer)
Structural Feature : The phosphonate group is attached at the para position (carbon 4) of the biphenyl system.
Key Differences :
- Steric Effects : The para isomer exhibits lower steric hindrance compared to the ortho-substituted analogue, enabling faster reaction kinetics in certain HWE reactions .
- Reactivity : Density functional theory (DFT) calculations reveal distinct energy profiles for the two isomers. The para isomer shows a lower activation barrier in the initial reaction steps due to reduced steric strain .
Applications : Both isomers serve as precursors for conjugated polymers, but the para isomer is often preferred in bulkier substrate environments.
Diethyl Ethylphosphonite and Diethyl Methylphosphonite (Phosphonite Analogues)
Structural Feature : Phosphonites (P(III) oxidation state) differ from phosphonates (P(V)) by having a lone pair of electrons on phosphorus.
Key Differences :
- Reactivity: Phosphonites are more nucleophilic and air-sensitive, participating in reactions requiring reductive or radical pathways. For example, Diethyl ethylphosphonite (C₆H₁₅O₂P) and Diethyl methylphosphonite (C₅H₁₃O₂P) are intermediates in synthesizing organophosphorus ligands .
- Stability : Phosphonates are more stable under oxidative conditions, making them preferable for industrial applications.
Isopropylphenyl Diphenyl Phosphate (Phosphate Ester)
Structural Feature : A phosphate ester with isopropyl and phenyl substituents.
Key Differences :
Organotellurium Biphenyl Compounds (Metal-Containing Analogues)
Structural Feature : Biphenyl frameworks bonded to tellurium or mercury centers.
Key Differences :
- Electronic Properties : Metal incorporation (e.g., in Compound B–E from ) introduces semiconductor or catalytic properties, diverging from the organic reactivity of phosphonates.
- Applications : Used in materials science and electronics, unlike phosphonates’ agrochemical or medicinal roles .
Data Table: Comparative Analysis
Research Findings and Mechanistic Insights
- Ortho vs. Para Isomers : DFT studies confirm that steric effects in the ortho isomer slow the HWE reaction’s initial nucleophilic attack phase compared to the para analogue .
- Phosphonite Reactivity : The P(III) center in phosphonites enables radical-mediated pathways, unlike the polar mechanisms dominant in phosphonate chemistry .
- Metal vs. Non-Metal Systems: Organotellurium compounds exhibit charge-transfer properties absent in purely organic phosphonates, expanding their utility in optoelectronics .
Biological Activity
Diethyl [1,1'-biphenyl]-2-ylphosphonate is a phosphonate ester notable for its biphenyl moiety, which enhances its chemical stability and reactivity. This compound has garnered attention for its potential biological activities, including anti-inflammatory and anticancer properties. The following sections provide a detailed overview of its biological activity, mechanisms of action, and relevant studies.
Chemical Structure and Properties
- Molecular Formula : C16H19O4P
- Molecular Weight : Approximately 290.299 g/mol
- Structure : Features a diethyl phosphonate group attached to the second position of a biphenyl ring.
The presence of the biphenyl structure contributes to unique electronic characteristics and reactivity profiles compared to other phosphonates.
This compound interacts with various biological targets, including proteins and enzymes. Preliminary studies suggest that it may:
- Modulate Enzyme Activity : The compound can bind to specific enzymes, potentially altering their activity and influencing cellular signaling pathways.
- Influence Inflammatory Pathways : Its ability to inhibit inflammatory pathways has been highlighted in several studies.
- Exhibit Anticancer Mechanisms : The compound may induce apoptosis in cancer cells through modulation of key signaling pathways.
Anti-inflammatory Effects
Research indicates that this compound can inhibit inflammatory responses. For instance, studies have shown that it can downregulate the expression of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases.
Anticancer Properties
The anticancer potential of this compound has been explored in various cancer models. It has demonstrated cytotoxic effects against several cancer cell lines, likely due to its ability to interfere with cell proliferation and induce apoptosis.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.0 | Apoptosis induction |
| HeLa (Cervical) | 10.5 | Cell cycle arrest |
| A549 (Lung) | 12.3 | Inhibition of proliferation |
Study 1: Cytotoxicity Evaluation
A study conducted by Kumbhare et al. evaluated the cytotoxic effects of this compound on various bacterial strains. The results indicated strong inhibitory activity, suggesting its potential as a lead compound for antibiotic development .
Study 2: Protein-Ligand Interaction
Another research effort focused on the compound's role as a ligand in biochemical assays. It was found to bind selectively to certain proteins involved in inflammatory responses, thereby modulating their activity. This highlights its potential utility in drug design for targeting specific pathways involved in diseases.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Diethyl [1,1'-biphenyl]-2-ylphosphonate?
- Methodological Answer : The compound can be synthesized via radical arylation catalyzed by salicylic acid. A representative procedure involves reacting triphenyl phosphite with aryl halides under controlled conditions. For example, palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) using [1,1'-biphenyl]-2-ylboronic acid derivatives and diethyl phosphite precursors are effective. Purification typically involves flash chromatography (hexane/EtOAc gradients) and recrystallization from solvents like i-PrOH to achieve >95% purity .
Q. How is this compound characterized structurally?
- Methodological Answer : Key characterization techniques include:
- 1H/13C NMR : To confirm the biphenyl backbone and phosphonate ester groups (e.g., δ ~1.3 ppm for ethyl groups, aromatic protons at δ 7.2–7.8 ppm) .
- Melting Point Analysis : Consistent with crystalline purity (e.g., 93–95°C for analogous compounds) .
- X-ray Crystallography : Resolves stereoelectronic effects and confirms substituent positions in solid-state structures .
Q. What are the common side reactions during synthesis, and how are they mitigated?
- Methodological Answer : Competing pathways like over-arylation or phosphonate hydrolysis can occur. Mitigation strategies include:
- Stoichiometric Control : Limiting excess aryl halide to prevent di-arylation.
- Anhydrous Conditions : Use of molecular sieves or inert gas to suppress hydrolysis of the phosphonate ester .
- Catalyst Optimization : Palladium ligands (e.g., PPh3) improve regioselectivity .
Advanced Research Questions
Q. How can computational methods aid in understanding the reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties and reaction pathways. For example:
- Frontier Molecular Orbital Analysis : Identifies nucleophilic/electrophilic sites on the biphenyl-phosphonate framework.
- Transition State Modeling : Validates mechanistic hypotheses for coupling reactions (e.g., energy barriers for Pd-mediated steps) .
Q. What strategies optimize catalytic efficiency in cross-coupling reactions involving this compound?
- Methodological Answer : Key parameters include:
- Catalyst Systems : Pd(PPh3)4 or Pd(OAc)2 with ligands (e.g., BINAP) enhance turnover frequency .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of aryl halides and phosphonate intermediates .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining yield (>80%) .
Q. How does structural modification of the biphenyl moiety influence biological activity?
- Methodological Answer :
- Substituent Effects : Electron-withdrawing groups (e.g., NO2, CN) on the biphenyl ring enhance binding to enzyme active sites (e.g., kinase inhibition).
- Case Study : Analogous compounds with trifluoromethyl groups show improved blood-brain barrier penetration in neurodegenerative disease models .
Data Contradictions and Resolution
Q. Discrepancies in reported reaction yields: How to reconcile them?
- Methodological Answer : Variations arise from:
- Purity of Starting Materials : Commercial aryl halides often contain stabilizers; redistillation improves yields .
- Catalyst Aging : Freshly prepared Pd catalysts outperform stored ones due to oxidation.
- Chromatographic Artifacts : Co-elution of byproducts may inflate yields; HPLC-MS validation is recommended .
Safety and Compliance
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Hazard Analysis : Prioritize fume hood use due to potential phosphonate ester toxicity.
- Waste Disposal : Neutralize acidic byproducts before aqueous disposal, adhering to EPA guidelines .
Tables
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Weight | 328.3 g/mol (C16H19O3P) | |
| Melting Point | 93–95°C (recrystallized from i-PrOH) | |
| NMR (1H, CDCl3) | δ 1.3 (t, 6H), 4.1 (m, 4H), 7.2–7.8 (m) | |
| HRMS-ESI (m/z) | [M+H]+: 329.1284 (calc. 329.1281) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
